3-(4-chlorophenyl)-8-[(dibutylamino)methyl]-7-hydroxy-4H-chromen-4-one
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Overview
Description
3-(4-chlorophenyl)-8-[(dibutylamino)methyl]-7-hydroxy-4H-chromen-4-one is a synthetic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique chemical structure, which includes a chlorophenyl group, a dibutylamino group, and a hydroxychromenone core. It is often studied for its potential therapeutic properties and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-8-[(dibutylamino)methyl]-7-hydroxy-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-chlorobenzaldehyde with a suitable chromenone derivative under basic conditions. The resulting intermediate is then subjected to further reactions, such as alkylation with dibutylamine, to introduce the dibutylamino group. The final product is obtained after purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity. Common techniques include the use of catalysts to accelerate the reaction and the implementation of continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-8-[(dibutylamino)methyl]-7-hydroxy-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorophenyl group or to convert the chromenone core to a more saturated structure.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products Formed
Oxidation: Formation of 3-(4-chlorophenyl)-8-[(dibutylamino)methyl]-7-oxo-4H-chromen-4-one.
Reduction: Formation of 3-(4-chlorophenyl)-8-[(dibutylamino)methyl]-7-hydroxy-4H-chromane.
Substitution: Formation of 3-(4-methoxyphenyl)-8-[(dibutylamino)methyl]-7-hydroxy-4H-chromen-4-one.
Scientific Research Applications
3-(4-chlorophenyl)-8-[(dibutylamino)methyl]-7-hydroxy-4H-chromen-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-8-[(dibutylamino)methyl]-7-hydroxy-4H-chromen-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby modulating signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
3-(4-chlorophenyl)-7-hydroxy-4H-chromen-4-one: Lacks the dibutylamino group, which may affect its biological activity.
8-[(dibutylamino)methyl]-7-hydroxy-4H-chromen-4-one: Lacks the chlorophenyl group, which may influence its chemical reactivity.
3-(4-methoxyphenyl)-8-[(dibutylamino)methyl]-7-hydroxy-4H-chromen-4-one: Contains a methoxy group instead of a chlorine atom, which may alter its pharmacological properties.
Uniqueness
The presence of both the chlorophenyl and dibutylamino groups in 3-(4-chlorophenyl)-8-[(dibutylamino)methyl]-7-hydroxy-4H-chromen-4-one makes it unique. These functional groups contribute to its distinct chemical reactivity and potential therapeutic effects, setting it apart from similar compounds.
Properties
IUPAC Name |
3-(4-chlorophenyl)-8-[(dibutylamino)methyl]-7-hydroxychromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28ClNO3/c1-3-5-13-26(14-6-4-2)15-20-22(27)12-11-19-23(28)21(16-29-24(19)20)17-7-9-18(25)10-8-17/h7-12,16,27H,3-6,13-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWQVPJNULWXZLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CC1=C(C=CC2=C1OC=C(C2=O)C3=CC=C(C=C3)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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